Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a compound with the molecular formula C₂₆H₂₃NO₄ and a molecular weight of 413.47 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal . It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2R,5S)-5-methyl-pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
Fmoc-(2R,5S)-5-ethyl-pyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and interactions of the compound, making it particularly useful in the synthesis of certain peptides and proteins .
Properties
IUPAC Name |
(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-BJKOFHAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589231 |
Source
|
Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-69-5 |
Source
|
Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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